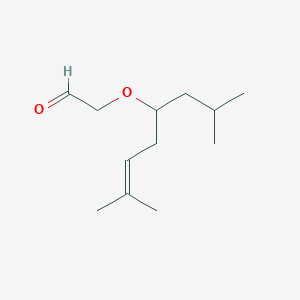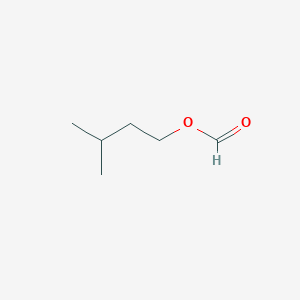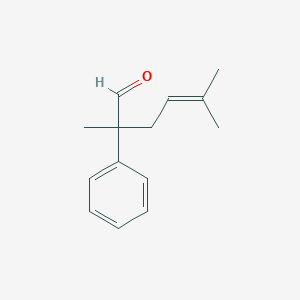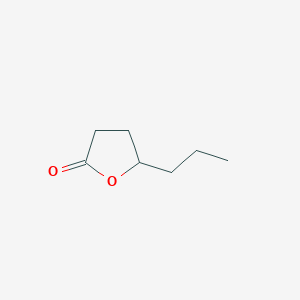
gamma-Heptalactone
Vue d'ensemble
Description
Gamma-Heptalactone is a volatile flavor compound found in mangoes, strawberries, pineapples as well as in some dairy products. It is used as a flavoring agent in the food and cosmetic industry .
Synthesis Analysis
Gamma-Heptalactone can be synthesized by the Baeyer–Villiger oxidation of cycloheptanone before several polyheptalactones of different molecular weights (in the range between 2 and 12 kDa), and low dispersities were prepared by ring-opening polymerization (ROP) .Molecular Structure Analysis
The molecular formula of gamma-Heptalactone is C7H12O2. Its average mass is 128.169 Da and its monoisotopic mass is 128.083725 Da .Chemical Reactions Analysis
Gamma-Heptalactone has been found to affect the secondary metabolites and mycelial growth during Monascus purpureus M1 fermentation .Physical And Chemical Properties Analysis
Gamma-Heptalactone has a molecular weight of 128.17 g/mol .Applications De Recherche Scientifique
Antifungal Applications
Gamma-Heptalactone has been identified as an effective antifungal agent. Enzymes exhibiting lactonase activity can hydrolyze gamma-Heptalactone, which in turn can suppress fungal quorum sensing molecules . This is particularly significant in the fight against fungal pathogens that are resistant to traditional fungicides.
Quorum Sensing Inhibition
In microbial communities, quorum sensing plays a crucial role in coordinating behavior. Gamma-Heptalactone can act as a quorum-sensing molecule, influencing the behavior of organisms at low cell densities . Disrupting this process can have applications in controlling microbial populations.
Enzyme Studies
Gamma-Heptalactone serves as a substrate for enzymes with lactonase activity. Studying the interaction between this compound and enzymes can provide insights into enzyme mechanisms and lead to the development of novel biocatalysts .
Mécanisme D'action
Target of Action
Gamma-Heptalactone primarily targets microbial cells , particularly fungi such as Aspergillus nidulans . It acts as a quorum-sensing molecule , which means it plays a crucial role in monitoring the population density of microbial cells .
Mode of Action
The mode of action of Gamma-Heptalactone involves its function as a quorum-sensing molecule. Quorum sensing is a mechanism that allows microbial cells to sense their population density. When the concentration of quorum-sensing molecules like Gamma-Heptalactone reaches a certain threshold, it triggers a change in the gene expression of the entire population . This change in gene expression can alter the behavior of the organism, such as growth and secondary metabolite production .
Biochemical Pathways
Gamma-Heptalactone affects the biochemical pathways related to the growth and secondary metabolite production of Aspergillus nidulans. It has been shown to induce an earlier deceleration phase and a decrease in the final cell dry weight . It also resulted in an increase in the expression of the ipnA::lacZ reporter gene construct, which is a marker for penicillin production .
Pharmacokinetics
It is produced by Aspergillus nidulans at high cell density and can alter the organism’s behavior at low cell density .
Result of Action
The action of Gamma-Heptalactone results in significant changes in the behavior of Aspergillus nidulans. It abolishes the lag phase of growth, induces an earlier deceleration phase, decreases the final cell dry weight, and increases the expression of the ipnA::lacZ reporter gene construct . These changes suggest that Gamma-Heptalactone plays a crucial role in regulating the growth and secondary metabolite production of this organism .
Action Environment
The action of Gamma-Heptalactone is influenced by the environmental conditions, particularly the cell density of the microbial population. It is produced at high cell density and can alter the organism’s behavior at low cell density . This suggests that the efficacy and stability of Gamma-Heptalactone are likely to be influenced by factors such as the population density of the microbial cells and the surrounding environmental conditions .
Safety and Hazards
Gamma-Heptalactone should not be handled or stored near an open flame, heat or other sources of ignition. It is recommended to take precautionary measures against static discharges. All equipment used when handling the product must be grounded. Avoid breathing vapor. Avoid contact with eyes, skin, and clothing. Avoid prolonged exposure. Wash thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
5-propyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVVMPLPMNWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047611 | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |
| Record name | gamma-Heptalactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible with alcohol and most fixed oils | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.004 (20°) | |
| Record name | gamma-Heptalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
gamma-Heptalactone | |
CAS RN |
105-21-5, 57129-71-2 | |
| Record name | γ-Heptalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Heptalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Heptalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-HEPTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-5-propyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of gamma-Heptalactone in agriculture?
A1: Gamma-Heptalactone shows promise as a biostimulant for beneficial bacteria in agricultural settings [, ]. Specifically, it promotes the growth of Rhodococcus erythropolis, a bacterium known to degrade N-acylhomoserine lactones (AHLs) [, ]. AHLs are signaling molecules used by certain plant pathogens, like Pectobacterium, to regulate their virulence. By encouraging the growth of R. erythropolis, gamma-Heptalactone could potentially disrupt this signaling process and help protect crops like potatoes from disease [, ].
Q2: How does gamma-Heptalactone interact with Rhodococcus erythropolis?
A2: Research suggests that R. erythropolis can utilize gamma-Heptalactone as a carbon source, leading to its rapid degradation in the rhizosphere []. This assimilation likely contributes to the increased growth and root colonization observed in R. erythropolis populations treated with gamma-Heptalactone [, ].
Q3: Beyond its potential in agriculture, what other applications does gamma-Heptalactone have?
A3: Gamma-Heptalactone is a known flavor and fragrance compound. Research indicates its potential for modulating food aroma profiles [, ]. For instance, it's been identified as a component in rose-type cigarette essences to enhance aroma [] and in tobacco essences to enhance the natural aromatic characteristics []. In cheese, studies have explored its contribution to specific aroma profiles [].
Q4: Does gamma-Heptalactone form complexes with starch?
A4: While starch, particularly amylose, can form inclusion complexes with various ligands, gamma-Heptalactone shows limited complexing ability []. This is likely due to its relatively short linear chain compared to other lactones that effectively form complexes with starch [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








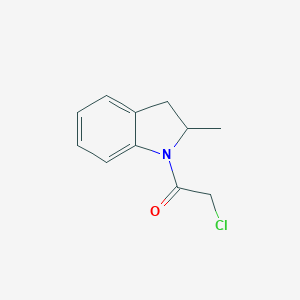
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)


